1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

Description

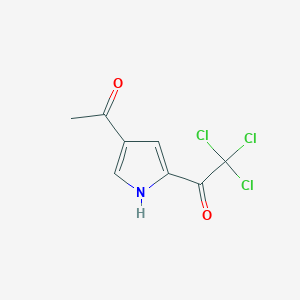

1-(4-Acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone is a heterocyclic compound featuring a pyrrole ring substituted with an acetyl group at the 4-position and a trichloroacetyl group at the 2-position. Its molecular formula is C₈H₆Cl₃NO₂, with a molecular weight of 299.50 g/mol . The compound is synthesized via Friedel-Crafts acylation, where trichloroacetylpyrrole reacts with aluminum chloride (AlCl₃) in a mixed solvent system of nitromethane and dichloromethane . This reaction highlights the compound’s role as an intermediate in organic synthesis, particularly for functionalizing pyrrole derivatives.

Properties

IUPAC Name |

1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO2/c1-4(13)5-2-6(12-3-5)7(14)8(9,10)11/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXMOGNTZJXVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377485 | |

| Record name | 1-(4-Acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72652-34-7 | |

| Record name | 1-(4-Acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72652-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone typically involves the reaction of 4-acetylpyrrole with trichloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the trichloroethanone moiety to less chlorinated or dechlorinated products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research on potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The trichloroethanone moiety plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Reactivity and Stability

- Electron-Withdrawing Effects :

- The trichloromethyl group in the target compound and its bromo/nitro analogs enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., bromo derivatives in cross-coupling reactions ).

- Nitro-substituted derivatives (e.g., C₈H₅Cl₃N₂O₄) exhibit higher reactivity due to the strong electron-withdrawing nature of the nitro group, making them intermediates in explosives or agrochemicals .

- Fluorinated Analog : The trifluoro variant (C₈H₅F₃N₂O₄) demonstrates reduced steric hindrance and lower molecular weight compared to trichloro derivatives, which may improve bioavailability in medicinal chemistry .

Biological Activity

1-(4-acetyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone, commonly referred to by its CAS number 72652-34-7, is a compound of interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 254.498 g/mol. The compound has a melting point ranging from 147°C to 150°C and is classified as an irritant. Its structure includes a pyrrole ring with an acetyl group and a trichloroethanone moiety, which contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆Cl₃NO₂ |

| Molecular Weight | 254.498 g/mol |

| Melting Point | 147–150 °C |

| CAS Number | 72652-34-7 |

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly in the context of its effects on cellular processes and potential therapeutic applications.

Cytotoxic Effects

Studies have also explored the cytotoxic effects of related compounds on cancer cell lines. For example, trichloroacetophenones have demonstrated selective cytotoxicity against various cancer cells, suggesting that this compound may exhibit similar properties. In vitro assays are necessary to confirm these effects and determine the mechanism of action.

The proposed mechanism for the biological activity of this compound involves interaction with cellular targets such as enzymes or receptors involved in cell signaling pathways. The electrophilic nature of the trichloro group may facilitate reactions with nucleophilic sites in biomolecules, potentially leading to altered cellular functions.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of pyrrole derivatives found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. Although specific data for this compound was not provided, it suggests a promising avenue for further investigation.

- Cytotoxicity in Cancer Research : In research examining the cytotoxic effects of trichloroacetophenones on human cancer cell lines (e.g., MCF-7 breast cancer cells), results indicated that these compounds could induce apoptosis through oxidative stress pathways. This raises the possibility that similar mechanisms may be at play for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.